molecular formula C15H23ClN2O B6448720 4-{[1-(butan-2-yl)piperidin-4-yl]methoxy}-3-chloropyridine CAS No. 2640972-69-4

4-{[1-(butan-2-yl)piperidin-4-yl]methoxy}-3-chloropyridine

Cat. No.: B6448720
CAS No.: 2640972-69-4
M. Wt: 282.81 g/mol
InChI Key: OQFSGZDGVFLUBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{[1-(butan-2-yl)piperidin-4-yl]methoxy}-3-chloropyridine is a synthetic organic compound that belongs to the class of chloropyridines This compound is characterized by the presence of a piperidine ring substituted with a butan-2-yl group and a methoxy group attached to a chloropyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[1-(butan-2-yl)piperidin-4-yl]methoxy}-3-chloropyridine typically involves multiple steps. One common approach is to start with the chloropyridine core and introduce the piperidine ring through nucleophilic substitution reactions. The butan-2-yl group can be introduced via alkylation reactions, and the methoxy group can be added through etherification reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced purification techniques, such as chromatography and crystallization, can further enhance the production process.

Chemical Reactions Analysis

Types of Reactions

4-{[1-(butan-2-yl)piperidin-4-yl]methoxy}-3-chloropyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove certain functional groups or alter the oxidation state of the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles or electrophiles (e.g., halides, amines). Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyridines.

Scientific Research Applications

4-{[1-(butan-2-yl)piperidin-4-yl]methoxy}-3-chloropyridine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies of receptor binding and enzyme inhibition.

    Industry: The compound can be used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-{[1-(butan-2-yl)piperidin-4-yl]methoxy}-3-chloropyridine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other chloropyridines and piperidine derivatives, such as:

  • 4-chloropyridine
  • 4-methoxypyridine
  • 1-(butan-2-yl)piperidine

Uniqueness

4-{[1-(butan-2-yl)piperidin-4-yl]methoxy}-3-chloropyridine is unique due to its specific combination of functional groups and structural features. This uniqueness can result in distinct chemical reactivity and biological activity compared to other similar compounds.

Properties

IUPAC Name

4-[(1-butan-2-ylpiperidin-4-yl)methoxy]-3-chloropyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23ClN2O/c1-3-12(2)18-8-5-13(6-9-18)11-19-15-4-7-17-10-14(15)16/h4,7,10,12-13H,3,5-6,8-9,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQFSGZDGVFLUBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)N1CCC(CC1)COC2=C(C=NC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.81 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.